

An In-depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl chloride

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Compound of Interest

Compound Name: 8-Methoxyquinoline-5-sulfonyl chloride

Cat. No.: B1364502

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-5-sulfonyl chloride, with the CAS number 90429-62-2, is a highly reactive intermediate that serves as a pivotal building block in medicinal chemistry and materials science.^[1] Its unique structure, combining the versatile 8-methoxyquinoline core with a reactive sulfonyl chloride group, makes it an invaluable tool for the synthesis of a diverse array of sulfonamide derivatives. The quinoline scaffold itself is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of pharmacological activities.^[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of **8-Methoxyquinoline-5-sulfonyl chloride**, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **8-Methoxyquinoline-5-sulfonyl chloride** is essential for its handling, reaction setup, and purification.

Property	Value	Source
CAS Number	90429-62-2	[3]
Molecular Formula	C ₁₀ H ₈ ClNO ₃ S	[3]
Molecular Weight	257.69 g/mol	[3]
Appearance	Solid (predicted)	
Melting Point	123-124 °C	[3]
Boiling Point (Predicted)	410.7 ± 30.0 °C	[3]
Density (Predicted)	1.452 ± 0.06 g/cm ³	[3]
Solubility	Reacts with water. Soluble in anhydrous organic solvents like acetonitrile and DMF.	[1][4]
XLogP3	2.4	[3]

Synthesis of 8-Methoxyquinoline-5-sulfonyl chloride

The synthesis of **8-Methoxyquinoline-5-sulfonyl chloride** is typically a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the protection of the hydroxyl group via methylation, followed by chlorosulfonation.



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Caption: Synthetic route to **8-Methoxyquinoline-5-sulfonyl chloride**.

Step 1: Synthesis of 8-Methoxyquinoline

The O-methylation of 8-hydroxyquinoline is a standard Williamson ether synthesis. The phenolic proton is deprotonated by a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The resulting alkoxide then undergoes nucleophilic substitution with an alkyl halide, typically methyl iodide (CH_3I), to yield 8-methoxyquinoline.[2][4]

Experimental Protocol:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
- Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding ice-cold water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 8-methoxyquinoline.[5]

Step 2: Synthesis of 8-Methoxyquinoline-5-sulfonyl chloride

The second step involves the electrophilic aromatic substitution of 8-methoxyquinoline with chlorosulfonic acid (ClSO_3H). The methoxy group is an activating group, directing the electrophilic substitution to the ortho and para positions. The 5-position is sterically accessible and electronically favorable for sulfonation.

Experimental Protocol:

- In a clean, dry flask equipped with a dropping funnel and a magnetic stirrer, place 8-methoxyquinoline (1.0 equivalent).
- Cool the flask in an ice-water bath to 0-5 °C.[1]
- Slowly and dropwise, add chlorosulfonic acid (a significant excess, e.g., 5 equivalents) to the stirred 8-methoxyquinoline, ensuring the internal temperature is maintained below 10 °C.[4]
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 24 hours).[4]
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
- The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold deionized water.
- The crude product can be further purified by recrystallization from a suitable solvent or used directly in the next step after thorough drying.

Spectroscopic Characterization

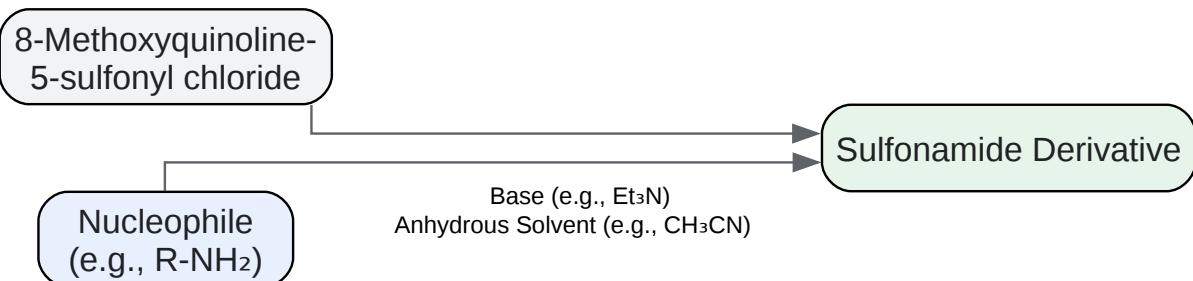
Accurate characterization of **8-Methoxyquinoline-5-sulfonyl chloride** is crucial for confirming its identity and purity. While a complete set of experimentally verified spectra is not readily

available in public databases, the expected spectral data can be inferred from its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the methoxy group. The protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The methoxy protons will be a sharp singlet at around δ 4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the 8-methoxyquinoline core. The carbon of the methoxy group will appear around δ 55-60 ppm, while the aromatic carbons will resonate in the region of δ 110-160 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group, with strong symmetric and asymmetric S=O stretches typically appearing around 1180 cm^{-1} and 1380 cm^{-1} , respectively. Other notable peaks will include C-O stretching for the ether linkage and C=C and C=N stretching vibrations from the quinoline ring.[5][6]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to the calculated exact mass of 256.9913 g/mol .[7] Isotopic peaks for chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Reactivity and Synthetic Applications

The reactivity of **8-Methoxyquinoline-5-sulfonyl chloride** is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]



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Caption: General reaction of **8-Methoxyquinoline-5-sulfonyl chloride** with a nucleophile.

This reaction is typically carried out in an anhydrous aprotic solvent, such as acetonitrile, in the presence of a base like triethylamine (Et_3N) to neutralize the hydrochloric acid byproduct.^[4] The resulting 8-methoxyquinoline-5-sulfonamides are often the target molecules for biological screening due to their diverse pharmacological potential.^[4]

Protocol for the Synthesis of a Representative 8-Methoxyquinoline-5-sulfonamide

This protocol describes the synthesis of an N-substituted 8-methoxyquinoline-5-sulfonamide.

Materials:

- **8-Methoxyquinoline-5-sulfonyl chloride**
- A primary or secondary amine (e.g., propargylamine)
- Triethylamine (Et_3N)
- Anhydrous acetonitrile (CH_3CN)

Procedure:

- Dissolve **8-Methoxyquinoline-5-sulfonyl chloride** (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
- In a separate flask, prepare a solution of the amine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous acetonitrile.
- Cool the solution of the sulfonyl chloride to 0 °C.
- Slowly add the amine/triethylamine solution to the stirred sulfonyl chloride solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

- Once the reaction is complete, remove the solvent under reduced pressure.
- Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude sulfonamide by flash column chromatography or recrystallization to obtain the final product.^[4]

Applications in Drug Discovery and as Fluorescent Probes

The 8-methoxyquinoline scaffold is a key component in many biologically active compounds. The sulfonamide derivatives synthesized from **8-Methoxyquinoline-5-sulfonyl chloride** have been investigated for a range of therapeutic applications, including as anticancer and antibacterial agents.^[4] The ability to easily generate a library of diverse sulfonamides by varying the amine nucleophile makes this a powerful strategy in lead discovery and optimization.

Furthermore, the inherent fluorescence of the quinoline core makes 8-methoxyquinoline derivatives attractive candidates for the development of fluorescent probes.^{[1][8]} While 8-hydroxyquinoline and its derivatives are well-known for their use as metal ion sensors, the methoxy analogues also exhibit interesting photophysical properties.^[9] The sulfonamide linkage provides a convenient point for attaching various chelating groups or other functionalities to modulate the fluorescence response upon binding to specific analytes, such as metal ions.^{[8][10]} The development of such probes is an active area of research, with potential applications in bioimaging and environmental sensing.

Safety and Handling

8-Methoxyquinoline-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. While a specific, detailed safety data sheet (SDS) for this compound is not consistently available, general guidelines for handling sulfonyl chlorides and related compounds should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]
- Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[12]
- Reactivity: Avoid contact with strong bases, oxidizing agents, and alcohols. The reaction with water is exothermic and produces corrosive hydrochloric acid.[12]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride can be quenched by slow addition to a stirred, cold solution of a weak base (e.g., sodium bicarbonate).

The precursor, chlorosulfonic acid, is extremely corrosive and reacts violently with water. It should be handled with extreme caution, using appropriate PPE and in a fume hood.[14][15]

Conclusion

8-Methoxyquinoline-5-sulfonyl chloride is a valuable and versatile reagent for the synthesis of novel compounds with potential applications in drug discovery and as fluorescent probes. Its straightforward synthesis and predictable reactivity make it an accessible tool for researchers. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, will enable its effective and safe use in the laboratory. The continued exploration of derivatives from this scaffold promises to yield new and exciting discoveries in both medicinal chemistry and materials science.

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